molecular formula C17H15BrN4O B2550741 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034461-72-6

2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2550741
CAS No.: 2034461-72-6
M. Wt: 371.238
InChI Key: BDADWZKOECEXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group. The compound’s structure includes a pyridine ring substituted at position 5 with a 1-methylpyrazole moiety, connected via a methylene linker to the benzamide nitrogen.

Properties

IUPAC Name

2-bromo-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-22-11-14(10-21-22)13-6-12(7-19-9-13)8-20-17(23)15-4-2-3-5-16(15)18/h2-7,9-11H,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDADWZKOECEXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, identified by CAS number 2034461-72-6, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer cell lines, and relevant case studies.

The molecular formula of this compound is C17H15BrN4O, with a molecular weight of 371.2 g/mol. Its structure is characterized by the presence of a bromine atom and a pyrazole moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC17H15BrN4O
Molecular Weight371.2 g/mol
CAS Number2034461-72-6

The biological activity of this compound primarily involves the inhibition of specific cancer cell proliferation pathways. The compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.

Anticancer Activity

Recent studies have demonstrated that derivatives containing pyrazole and pyridine structures exhibit significant anticancer properties. For example:

  • Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The reported IC50 values indicate the concentration required to inhibit cell growth by 50%:
    • MCF7: IC50 = 0.39 µM
    • A549: IC50 = 0.46 µM
    • HCT116: IC50 = 0.07 µM
  • Mechanistic Insights : The compound's mechanism involves inducing apoptosis and inhibiting tumor growth through DNA binding interactions and kinase inhibition, which are critical for cancer cell survival and proliferation.

Case Studies

Several studies have evaluated the effectiveness of pyrazole derivatives similar to this compound:

Study 1: Cytotoxicity Evaluation

A study by Huang et al. assessed the anticancer potential of pyrazole derivatives against MCF7 and SF-268 cell lines, reporting GI50 values that indicate significant cytotoxicity at low concentrations .

Study 2: Kinase Inhibition

Research conducted by Zhang et al. explored the binding affinity of pyrazole-containing compounds to Aurora-A kinase, revealing a strong inhibitory effect with an IC50 value as low as 0.16 µM against this target .

Comparison with Similar Compounds

Structural Features

The target compound shares a benzamide core with multiple analogues but differs in substituents and heterocyclic systems:

Compound Name Core Structure Key Substituents/Modifications Reference
2-Bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (Target) Benzamide + Pyridine Bromo (C2), 1-methylpyrazole (C5 pyridine), methylene linker N/A
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Benzamide + Thiazol Dichloro (C3, C4 benzamide), morpholine, pyridine (C4 thiazol)
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(...trifluoromethyl)benzamide Benzamide + Quinazoline Trifluoromethyl phenyl, 1-methylpyrazole, quinazoline
N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)-...benzamide Benzamide + Imidazole Dimethylamino, trifluoromethyl, imidazo[1,2-a]pyridine
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Benzamide + Thienopyrazole Bromo (C4), thieno[3,4-c]pyrazol, 4-methylphenyl

Key Observations :

  • The target’s pyridine-pyrazole system is distinct from thiazol (4d), quinazoline (), or thienopyrazole () cores in analogues.
  • Bromine substitution is less common than chloro (4d) or trifluoromethyl () groups, which may alter lipophilicity and electronic effects.

Physicochemical Properties

Compound Melting Point (°C) Solubility/State Spectral Data (1H NMR, HRMS) Reference
Target Not reported Not reported Not reported N/A
4d Not specified Solid 1H NMR (DMSO-d6): δ 8.70 (s, 1H, pyridine-H)
4h () 99–102 White solid FTIR: 1651 cm⁻¹ (C=O), 1614 cm⁻¹ (NH)
Compound 25 Not specified Yellow solid (73% yield) HRMS confirmed molecular mass

Analysis :

  • The target’s bromo substituent may increase molecular weight and lipophilicity compared to chloro or methyl groups.
  • Pyridine and pyrazole systems could enhance solubility relative to thiazol or thienopyrazole analogues due to nitrogen-rich heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.